molecular formula C26H31ClN2O8S B7909571 Levamlodipine Besylate CAS No. 192583-58-7

Levamlodipine Besylate

Cat. No.: B7909571
CAS No.: 192583-58-7
M. Wt: 567.1 g/mol
InChI Key: ZPBWCRDSRKPIDG-LMOVPXPDSA-N
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Description

Levamlodipine Besylate, also known as S-amlodipine besylate, is a pharmacologically active enantiomer of amlodipine. It belongs to the dihydropyridine group of calcium channel blockers and is primarily used as an antihypertensive and antianginal agent. This compound is known for its ability to dilate blood vessels, thereby reducing blood pressure and improving blood flow .

Scientific Research Applications

Levamlodipine Besylate has a wide range of scientific research applications, including:

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of Levamlodipine Besylate involves the resolution of racemic amlodipine. This can be achieved through stereoselective precipitation or the enantiomerization of racemic amlodipine intermediates. The process typically includes the use of microcrystalline cellulose, sodium starch glycolate, calcium phosphate, and xylitol .

Industrial Production Methods: In industrial settings, this compound tablets are prepared by thoroughly mixing the active ingredient with excipients such as microcrystalline cellulose, sodium starch glycolate, calcium phosphate, and xylitol. The mixture is then tableted to obtain this compound tablets with good gloss and stable tablet weight .

Chemical Reactions Analysis

Types of Reactions: Levamlodipine Besylate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The reactions typically occur under controlled conditions to ensure the stability and efficacy of the compound.

Major Products: The major products formed from these reactions are typically inactive metabolites, which are excreted from the body. For example, Levamlodipine is extensively metabolized in the liver, with about 60% of the metabolites excreted in the urine .

Mechanism of Action

Levamlodipine Besylate exerts its effects by inhibiting the transmembrane influx of calcium ions through L-type calcium channels into vascular smooth muscle and cardiac muscle. This inhibition leads to vasodilation, which reduces peripheral vascular resistance and lowers blood pressure. The compound also decreases coronary vascular resistance, leading to increased coronary blood flow .

Comparison with Similar Compounds

    Amlodipine: A racemic mixture containing both R-amlodipine and S-amlodipine. Only S-amlodipine is pharmacologically active.

    Nifedipine: Another dihydropyridine calcium channel blocker used to treat hypertension and angina.

    Felodipine: Similar to Levamlodipine Besylate, it is used to manage hypertension and angina.

Uniqueness: this compound is unique due to its higher selectivity and efficacy compared to racemic amlodipine. Clinical studies have shown that a lower dose of this compound is required to achieve the same therapeutic effect as a higher dose of racemic amlodipine .

Properties

IUPAC Name

benzenesulfonic acid;3-O-ethyl 5-O-methyl (4S)-2-(2-aminoethoxymethyl)-4-(2-chlorophenyl)-6-methyl-1,4-dihydropyridine-3,5-dicarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25ClN2O5.C6H6O3S/c1-4-28-20(25)18-15(11-27-10-9-22)23-12(2)16(19(24)26-3)17(18)13-7-5-6-8-14(13)21;7-10(8,9)6-4-2-1-3-5-6/h5-8,17,23H,4,9-11,22H2,1-3H3;1-5H,(H,7,8,9)/t17-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZPBWCRDSRKPIDG-LMOVPXPDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(NC(=C(C1C2=CC=CC=C2Cl)C(=O)OC)C)COCCN.C1=CC=C(C=C1)S(=O)(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)C1=C(NC(=C([C@@H]1C2=CC=CC=C2Cl)C(=O)OC)C)COCCN.C1=CC=C(C=C1)S(=O)(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H31ClN2O8S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

567.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

150566-71-5
Record name 3,5-Pyridinedicarboxylic acid, 2-[(2-aminoethoxy)methyl]-4-(2-chlorophenyl)-1,4-dihydro-6-methyl-, 3-ethyl 5-methyl ester, (4S)-, benzenesulfonate (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=150566-71-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Levamlodipine besylate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0150566715
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name LEVAMLODIPINE BESYLATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/885H5YC40L
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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